molecular formula C9H6N2O3 B1343050 3-Formyl-1H-indazole-6-carboxylic acid CAS No. 319474-35-6

3-Formyl-1H-indazole-6-carboxylic acid

Cat. No. B1343050
CAS RN: 319474-35-6
M. Wt: 190.16 g/mol
InChI Key: HSRKNZOHAZLZKQ-UHFFFAOYSA-N
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Description

“3-Formyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.158 . It is used as a building block in pharmaceutical products .


Synthesis Analysis

The synthesis of indazole derivatives, including “3-Formyl-1H-indazole-6-carboxylic acid”, has been a subject of interest in organic chemistry. Various methods have been reported, such as the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Molecular Structure Analysis

The molecular structure of “3-Formyl-1H-indazole-6-carboxylic acid” includes a formyl group (CHO) at the 3rd position and a carboxylic acid group (COOH) at the 6th position of the indazole ring . The InChI code for this compound is 1S/C9H6N2O3/c12-4-8-6-2-1-5 (9 (13)14)3-7 (6)10-11-8/h1-4H, (H,10,11) (H,13,14) .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4°C . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 521.9±30.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacological Applications

Indazole derivatives, including 3-Formyl-1H-indazole-6-carboxylic acid, have been found to possess a wide range of biological activities . These molecules have acquired immense consideration in the field of biological chemistry . They have been associated with anti-inflammatory, HIV protease inhibition, antitumor, antiplatelet, antimicrobial, and anticancer activities .

Anti-spermatogenic Activity

One specific derivative, 1H-indazole-3-carboxylic acid, has shown selective and potent anti-spermatogenic activity . This could potentially be used in the development of male contraceptive drugs .

Liver Receptor Agonist

Certain indazole derivatives act as liver receptor agonists . This could have potential applications in the treatment of liver diseases .

Anti-inflammatory Applications

Compound 1-(4-fluro-phenyl)-1H-indazole has been found to be effective against acute and chronic inflammatory conditions . This suggests potential applications in the development of anti-inflammatory drugs .

Cancer Treatment

TTK kinase was identified as a novel target for cancer treatment . Systematic optimization and computer modeling led to an indazole core with key sulfamoylphenyl and acetamido moieties . This suggests that 3-Formyl-1H-indazole-6-carboxylic acid could potentially be used in the development of cancer treatments .

Drug Discovery

The indazole nucleus is a common feature in a wide range of drugs . Therefore, 3-Formyl-1H-indazole-6-carboxylic acid could potentially be used as a building block in the discovery and development of new drugs .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-formyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRKNZOHAZLZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619278
Record name 3-Formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1H-indazole-6-carboxylic acid

CAS RN

319474-35-6
Record name 3-Formyl-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319474-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-6-carboxylic acid
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